Protoverine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

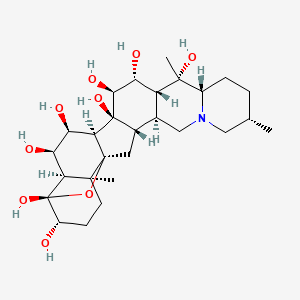

Protoverine is a naturally occurring alkaloid with the molecular formula C₂₇H₄₃NO₉ . It is a member of the veratrum alkaloids, which are known for their complex structures and potent biological activities . This compound is primarily found in plants of the Veratrum genus and has been studied for its various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of protoverine involves multiple steps, starting from simpler organic compounds. The process typically includes the formation of the core structure through cyclization reactions, followed by the introduction of various functional groups through oxidation, reduction, and substitution reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. when synthesized industrially, the process involves large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Protoverine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.

Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various this compound derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry: Protoverine serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.

Biology: Research has shown that this compound can affect cellular processes, making it a valuable tool for studying cell biology and pharmacology.

Industry: this compound’s unique properties make it a candidate for developing new pharmaceuticals and agrochemicals.

Mechanism of Action

Protoverine exerts its effects through multiple molecular targets and pathways. It interacts with specific receptors and enzymes in the body, leading to changes in cellular signaling and function. The exact mechanism of action involves the modulation of ion channels and neurotransmitter release, which can result in various physiological effects .

Comparison with Similar Compounds

Protoverine is unique among veratrum alkaloids due to its specific structure and biological activities. Similar compounds include:

Protoveratrine: Another veratrum alkaloid with similar but distinct pharmacological properties.

Veratridine: Known for its potent effects on sodium channels, differing from this compound in its mechanism of action.

Germine: Shares structural similarities with this compound but has different biological activities.

This compound’s uniqueness lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

Protoverine is a member of the Veratrum alkaloid family, known for its diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a complex alkaloid characterized by its unique chemical structure that contributes to its biological effects. Its molecular formula is C21H29N, and it features multiple hydroxyl groups and a nitrogen atom, which play crucial roles in its pharmacological interactions.

This compound exhibits several mechanisms of action:

- Antihypertensive Activity : this compound acts as a vasodilator, primarily through the inhibition of calcium influx in vascular smooth muscle cells. This results in reduced peripheral resistance and lower blood pressure .

- CNS Stimulation : It has been noted to possess central nervous system (CNS) stimulating properties, although this can lead to gastrointestinal irritation .

- Antimicrobial Activity : Recent studies have indicated that this compound may possess antimicrobial properties, potentially affecting various bacterial strains through disruption of cellular processes .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- Hypertensive Patients : A clinical study demonstrated that this compound effectively lowered blood pressure in patients with hypertension. The study highlighted its ability to induce vasodilation without significant side effects compared to traditional antihypertensive medications .

- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and function .

- CNS Effects : Research involving animal models indicated that this compound administration led to increased locomotor activity, suggesting CNS stimulation. However, this was accompanied by adverse gastrointestinal effects, necessitating caution in therapeutic applications .

Research Findings

Recent research has focused on the structure-activity relationships (SAR) of this compound and its derivatives. Key findings include:

- Hypotensive Esters : Synthetic derivatives of this compound have been developed to enhance its antihypertensive effects while minimizing emetic responses. These modifications aim to improve therapeutic efficacy and safety profiles .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets, supporting its potential use in drug development for hypertension and other conditions .

Properties

CAS No. |

76-45-9 |

|---|---|

Molecular Formula |

C27H43NO9 |

Molecular Weight |

525.6 g/mol |

IUPAC Name |

(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,17,22,23-octol |

InChI |

InChI=1S/C27H43NO9/c1-11-4-5-14-24(3,34)16-12(10-28(14)9-11)13-8-25-21(26(13,35)22(33)17(16)30)19(32)18(31)20-23(25,2)7-6-15(29)27(20,36)37-25/h11-22,29-36H,4-10H2,1-3H3/t11-,12-,13-,14-,15-,16+,17+,18-,19+,20-,21+,22-,23-,24+,25+,26-,27+/m0/s1 |

InChI Key |

CKJAABZFXLMMCS-MKKPLVDTSA-N |

SMILES |

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(C(C7C5(CCC(C7(O6)O)O)C)O)O)(C)O |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)[C@@H]([C@@H]([C@H]7[C@@]5(CC[C@@H]([C@]7(O6)O)O)C)O)O)(C)O |

Canonical SMILES |

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(C(C7C5(CCC(C7(O6)O)O)C)O)O)(C)O |

Key on ui other cas no. |

76-45-9 |

Synonyms |

protoverine protoverine, monohydrochloride, (3beta,4alpha,6alpha,7alpha,15alpha,16beta)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.